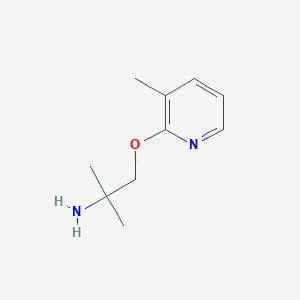
2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of beta-adrenergic agonists and exhibits intriguing properties that make it ideal for studying and exploring various scientific phenomena.
准备方法
Synthetic Routes and Reaction Conditions
Tucaresol can be synthesized through various chemical reactions, including amidation, esterification, and transetherification. The most common method for synthesizing Tucaresol involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for Tucaresol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
科学研究应用
2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating diseases such as COPD, cystic fibrosis, and COVID-19.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates a signaling cascade that leads to various physiological effects. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) and subsequently activates protein kinase A (PKA). This activation results in various downstream effects, including bronchodilation and anti-inflammatory responses .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine include:
- 2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
- 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine
- (1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide
Uniqueness
What sets 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine apart from these similar compounds is its specific beta-adrenergic agonist activity and its potential therapeutic applications in various diseases. Its unique structure allows it to interact with beta-adrenergic receptors in a way that produces distinct physiological effects, making it a valuable compound for scientific research and medical applications.
生物活性
2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine, also known by its CAS number 1343364-06-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| CAS Number | 1343364-06-6 |
| LogP | 1.61 |
| Polar Surface Area | 48 Ų |
These properties suggest that the compound is relatively hydrophilic, which may influence its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, monomeric alkaloids with similar structures have shown moderate to good activity against various bacterial strains, including:
- Gram-positive bacteria :
- Bacillus subtilis: MIC values ranging from 4.69 to 22.9 µM
- Staphylococcus aureus: MIC values from 5.64 to 77.38 µM
- Gram-negative bacteria :
- Escherichia coli: MIC values between 2.33 to 156.47 µM
- Pseudomonas aeruginosa: MIC values from 13.40 to 137.43 µM
Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition at concentrations of 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively .
Neuroprotective Effects
Research into similar compounds has revealed neuroprotective properties, particularly through selective agonism of dopamine receptors. For example, derivatives that engage the D3 dopamine receptor have been shown to promote neuroprotection in models of neurodegeneration, suggesting a potential application for treating neuropsychiatric disorders . The unique interaction of these compounds with dopamine receptors may provide insights into developing therapies for conditions such as Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in the molecular structure can significantly alter biological activity:
- Substituents on the pyridine ring : Modifications can enhance antibacterial potency.
- Alkyl chain length : Variations can influence lipophilicity and cellular uptake.
- Functional groups : The presence of hydroxyl or amine groups can enhance interactions with biological targets.
Study on Antimicrobial Efficacy
A comprehensive study examined various pyridine derivatives, including those structurally related to our compound of interest. The results indicated that certain modifications led to enhanced antimicrobial activity against both bacterial and fungal pathogens, highlighting the importance of molecular design in developing effective therapeutics .
Neuroprotective Mechanisms
In another research effort focusing on D3 receptor agonists, compounds were tested for their ability to prevent dopaminergic neuron degeneration in vitro and in vivo models. The findings suggested that specific structural features contributed significantly to their neuroprotective effects, paving the way for future drug development targeting neurodegenerative diseases .
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3 |
InChI 键 |
HUXDCZHVUNBAHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)OCC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















